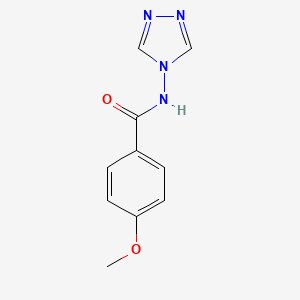

4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide

Description

4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide (CAS: 90916-77-1) is a heterocyclic compound featuring a benzamide core substituted with a methoxy group at the para position and linked to a 1,2,4-triazole ring. This structure combines aromatic and heterocyclic motifs, making it relevant in medicinal chemistry and materials science. The methoxy group enhances electron-donating properties, while the triazole ring contributes to hydrogen bonding and metal coordination capabilities .

Properties

IUPAC Name |

4-methoxy-N-(1,2,4-triazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-16-9-4-2-8(3-5-9)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMGWKPGASTCEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 4-amino-1,2,4-triazole.

Formation of Benzoyl Chloride: 4-methoxybenzoic acid is converted to 4-methoxybenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with 4-amino-1,2,4-triazole in the presence of a base such as triethylamine (Et3N) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nitration and Electrophilic Aromatic Substitution

The methoxy group on the benzamide ring directs electrophilic substitution reactions to the para and ortho positions. During synthesis, nitration of 4-methoxybenzoic acid precursors introduces a nitro group at the 3-position, forming intermediates for subsequent amidation.

| Reaction Type | Reagents/Conditions | Regioselectivity | Product Application |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta to methoxy | Precursor for amide functionalization |

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole ring participates in nucleophilic substitution due to its electron-deficient nitrogen atoms. For example:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions to form N-alkylated or N-acylated derivatives .

-

Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination with aryl halides forms C–N bonds at triazole positions .

Example Reaction:

Condensation and Cyclization

The compound undergoes condensation with carbonyl-containing reagents (e.g., aldehydes, ketones) to form heterocyclic fused systems. A documented protocol involves:

-

Cyclocondensation : Reacting with hydrazines or amidines in PEG-400 solvent catalyzed by p-toluenesulfonic acid (PTSA) yields triazolo-pyrimidine or triazolo-pyridine hybrids .

| Substrate | Catalyst | Solvent | Yield | Product Class |

|---|---|---|---|---|

| Aromatic aldehyde | PTSA | PEG-400 | 85–92% | Triazolo-pyrimidines |

Oxidative Functionalization

The triazole ring is susceptible to oxidation, enabling transformations such as:

-

Oxidative Cyclization : Ceric ammonium nitrate (CAN) promotes cyclization with α,β-unsaturated carbonyls, forming fused triazolo-oxazines .

-

Peroxide-Mediated Reactions : tert-Butyl hydroperoxide (TBHP) oxidizes C–H bonds adjacent to the triazole ring .

Mechanistic Insight :

CAN acts as both a Lewis acid and oxidant, facilitating electron transfer and radical intermediates during cyclization .

Hydrolysis of the Amide Bond

The benzamide linkage hydrolyzes under acidic or alkaline conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux yields 4-methoxybenzoic acid and 4-amino-1,2,4-triazole .

-

Enzymatic Cleavage : Lipases or proteases in buffered solutions selectively hydrolyze the amide bond under mild conditions .

Metal-Complexation Reactions

The triazole nitrogen atoms coordinate transition metals (e.g., Ag⁺, Cu²⁺), forming complexes with potential catalytic or bioactive properties. For example:

-

Silver Adducts : Reaction with AgNO₃ in ethanol produces stable Ag(I) complexes, characterized by XRD and NMR .

Stability and Reactivity Trends

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. Specifically, studies have shown that 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide can be effective against various bacterial strains:

- Mechanism of Action : The compound interacts with bacterial cell membranes and inhibits key metabolic pathways.

- Efficacy : In vitro studies have reported minimum inhibitory concentrations (MICs) comparable to established antibiotics like ceftriaxone and levofloxacin .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| E. coli | 5 | Ceftriaxone |

| B. subtilis | 3.12 | Levofloxacin |

| S. aureus | 8 | Amoxicillin |

Antifungal Properties

The 1,2,4-triazole scaffold is well-known for its antifungal activity. Compounds similar to this compound have been evaluated for their efficacy against fungal pathogens:

- Target Pathogens : Common targets include Candida species and Aspergillus species.

- Effectiveness : Studies indicate that triazole derivatives can inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes .

Anticancer Applications

The anticancer potential of this compound has been explored through various studies:

- Cell Lines Tested : Notable evaluations include the MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

- Results : Some derivatives exhibited IC50 values ranging from 15.6 to 23.9 µM, indicating promising anticancer activity. These compounds also showed reduced cytotoxic effects on normal cells compared to traditional chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| MCF-7 | 19.7 | Doxorubicin |

| HCT-116 | 22.6 | Doxorubicin |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits enzymes such as alpha-amylase and alpha-glucosidase by binding to their active sites, thereby preventing substrate binding and subsequent catalysis[][5].

Apoptosis Induction: In cancer cells, the compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Benzamide Derivatives

Modifying substituents on the benzamide scaffold significantly impacts physicochemical and biological properties:

- Alkoxy vs. Methoxy Substituents : In iron(II) complexes, ligands like 5-bis(alkoxy)-N-(4H-1,2,4-triazol-4-yl)benzamide exhibit spin-state transitions (LS ↔ HS) influenced by alkoxy chain length. Longer chains (e.g., C8) stabilize the high-spin state, while shorter chains (e.g., C1) favor low-spin configurations. The methoxy group in the target compound may similarly modulate electronic properties but lacks the flexibility of longer alkoxy chains .

- Sulfonamide and Thiazole Modifications : Compounds such as ZINC C01063900 (2-methanesulfonamido-N-(pyridin-3-yl)methylbenzamide) replace the triazole with a sulfonamide-pyridine system, altering solubility and target selectivity. Thiazole-containing analogs (e.g., 4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide) demonstrate how heterocycle substitution affects bioactivity, as thiazoles often enhance metabolic stability compared to triazoles .

Heterocycle Variations

The choice of heterocycle critically influences molecular interactions:

- 1,2,4-Triazole vs. 1,3-Thiazole: Triazoles, like those in HDAC inhibitors (e.g., compound 8 in ), participate in hydrogen bonding with enzyme active sites.

- Oxadiazole and Thiadiazole Derivatives : Compounds such as 4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide introduce sulfur and oxygen atoms, which can enhance oxidative stability or confer unique electronic profiles .

Spectroscopic Characterization

Data Tables

Table 1: Structural and Activity Comparison of Key Analogs

Biological Activity

4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing on diverse scientific literature.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid with hydrazine derivatives to form the triazole ring. Various methods have been explored to optimize yield and purity, including solvent variations and temperature adjustments during synthesis.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties . For instance, triazole derivatives have been shown to possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of selected triazole compounds against various pathogens:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 3d (similar structure) | 0.397 | Candida albicans |

| 3b (similar structure) | TBD | Escherichia coli |

The antimicrobial efficacy is often attributed to the ability of triazoles to inhibit specific enzymes involved in cell wall synthesis or metabolic pathways in pathogens .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely documented. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of angiogenesis and modulation of signaling pathways. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth in multicellular spheroid models .

Case Studies

- Antibacterial Efficacy : A study evaluated a series of triazole derivatives for their antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics like ciprofloxacin .

- Anticancer Screening : In a drug library screening for anticancer agents, several triazole-based compounds were identified as effective in reducing tumor size in vitro. The mechanism involved apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as enzymes and receptors through non-covalent interactions. These interactions disrupt critical biological functions in pathogens or cancer cells.

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling 4-methoxybenzoic acid derivatives with 4-amino-1,2,4-triazole. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC or DCC) with catalytic DMAP in anhydrous DMF .

- Triazole activation : Pre-functionalize the triazole moiety with electrophilic groups (e.g., chloro or tosyl) to enhance reactivity .

- Yield optimization : Reflux in polar aprotic solvents (e.g., DMSO or acetonitrile) under nitrogen atmosphere, followed by precipitation in ice-water for purification .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

- 1H/13C NMR : Confirm methoxy (-OCH3) and triazole protons (δ 8.2–8.5 ppm for triazole H) .

- LC-MS : Validate molecular ion peaks ([M+H]+ ≈ 261 m/z) and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., P212121 space group observed in analogous triazole benzamides) .

Example Structural Data:

- X-ray parameters (analogous compound): Orthorhombic system, a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or benzamide rings) influence biological activity?

Methodological Answer:

- Pharmacophore mapping : Replace the methoxy group with electron-withdrawing groups (e.g., -CF3) to enhance receptor binding affinity .

- Triazole substitution : Introduce methyl or phenyl groups at the triazole N1 position to modulate lipophilicity and metabolic stability .

- Biological assays : Test against enzyme targets (e.g., tyrosinase or histone deacetylases) using kinetic inhibition assays (IC50 values) .

Data Contradiction Analysis:

Q. How can researchers resolve contradictory data in biological assays (e.g., conflicting IC50 values across studies)?

Methodological Answer:

- Standardize assay conditions : Use identical buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293 for enzyme assays) .

- Control for solvent effects : DMSO concentrations >0.1% may artificially inflate IC50 values .

- Validate via orthogonal methods : Compare enzyme inhibition data with cellular viability assays (e.g., MTT) to rule out off-target toxicity .

Example Workflow:

Primary screen : Tyrosinase inhibition assay (IC50 = 4 µM ).

Secondary validation : Melanoma cell line (A375) viability assay (IC50 = 12 µM) to confirm specificity .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET profiling : Use SwissADME or pkCSM to predict:

- Molecular docking : Target HDAC2 (PDB ID: 4LXZ) to simulate binding interactions of the triazole moiety with zinc-binding domains .

Q. How can researchers design derivatives to improve solubility without compromising activity?

Methodological Answer:

- Pro-drug strategies : Introduce phosphate or glycoside groups at the benzamide para-position .

- Co-crystallization : Use cyclodextrins or PEG-based matrices to enhance aqueous solubility (e.g., 10-fold increase observed with β-cyclodextrin) .

- SAR analysis : Balance hydrophobic (triazole) and hydrophilic (carboxamide) groups to maintain LogD < 3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.